molecular formula C11H17BrClN B1382513 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride CAS No. 1803609-44-0

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B1382513
CAS No.: 1803609-44-0
M. Wt: 278.61 g/mol
InChI Key: ZGPJWQGMXJMAPH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN and its molecular weight is 278.61 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride, often referred to as a substituted phenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylphenyl with 2-methylpropan-2-amine under controlled conditions. The resulting compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pharmacological Properties

The pharmacological profile of this compound suggests several interesting activities, particularly in relation to its interaction with neurotransmitter systems. Notably, it has been identified as a potential CYP1A2 inhibitor , which may affect drug metabolism significantly . The compound has also shown permeability across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have been tested against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) of these compounds were evaluated, showing promising results:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A50100
Compound B2550
Compound C12.525
Compound D6.2512.5

These results indicate that certain derivatives exhibit significant antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .

Case Studies

A notable case study involved the examination of the compound's effects on cultured neuronal cells. In vitro experiments revealed that exposure to varying concentrations of the compound resulted in altered expression levels of genes associated with neuroplasticity and synaptic function. These findings suggest a possible role in modulating neuronal activity and plasticity .

Another study focused on the cytotoxic effects of the compound on cancer cell lines, revealing that it may induce apoptosis through the activation of specific pathways involved in programmed cell death. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates among tested cancer cells .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-8-6-9(4-5-10(8)12)7-11(2,3)13;/h4-6H,7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJWQGMXJMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.